3-(Boc-aminomethyl)-2-fluorophenylboronic acid

Description

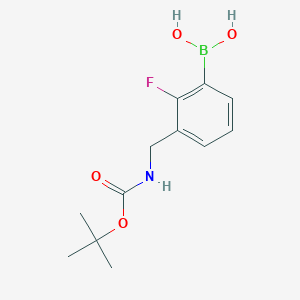

3-(Boc-aminomethyl)-2-fluorophenylboronic acid is a specialized boronic acid derivative featuring a fluorine atom at the ortho position and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the meta position of the phenyl ring (Figure 1). The Boc group serves as a temporary protective moiety for the amine, enhancing stability during synthetic processes while allowing deprotection under acidic conditions for further functionalization .

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for constructing biaryl frameworks in pharmaceuticals and materials science. Its boronic acid group enables efficient transmetalation with transition metal catalysts, while the fluorine atom and Boc-aminomethyl substituent modulate electronic and steric properties, influencing reactivity and selectivity . Additionally, boronic acids are widely employed in saccharide sensing due to their affinity for diols, though the specific role of the Boc-aminomethyl group in such applications remains underexplored .

Properties

IUPAC Name |

[2-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO4/c1-12(2,3)19-11(16)15-7-8-5-4-6-9(10(8)14)13(17)18/h4-6,17-18H,7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAGPOMQOBBCNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)CNC(=O)OC(C)(C)C)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid typically involves the protection of the aminomethyl group with a Boc group, followed by the introduction of the boronic acid functionality. One common method involves the reaction of 2-fluorobenzylamine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then subjected to lithiation using n-butyllithium, followed by the addition of trimethyl borate to introduce the boronic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura cross-coupling, forming carbon-carbon bonds with aryl halides. For 3-(Boc-aminomethyl)-2-fluorophenylboronic acid, this reaction facilitates biaryl synthesis, a key step in pharmaceutical intermediates.

Example Reaction (adapted from ):

Aryl halide + this compound → Biaryl product

| Reagents/Conditions | Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 4-Chloro-2-fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-dioxane/H₂O | 100°C | 49% |

This method, optimized for regioselectivity, is critical for synthesizing kinase inhibitors and other bioactive molecules.

Oxidation and Reduction

The boronic acid and Boc-protected amine groups undergo distinct transformations:

Oxidation

The boronic acid moiety oxidizes to phenol derivatives under mild conditions:

Reaction :

this compound → 3-(Boc-aminomethyl)-2-fluorophenol

Reagents : H₂O₂ or NaBO₃ (aqueous)

Reduction

The Boc-protected amine is deprotected via reduction:

Reaction :

Boc-aminomethyl → Aminomethyl

Reagents : LiAlH₄ or H₂/Pd-C

Nucleophilic Substitution

The fluorine atom participates in aromatic substitution, enabling further functionalization:

| Nucleophile | Product | Conditions |

|---|---|---|

| Amines | 3-(Boc-aminomethyl)-2-(amino)phenylboronic acid | DMF, 80°C |

| Thiols | 3-(Boc-aminomethyl)-2-(thio)phenylboronic acid | EtOH, reflux |

This reactivity is exploited in modifying drug scaffolds for enhanced binding affinity .

Complexation with Diols

The boronic acid group forms reversible complexes with diols, a property leveraged in glycobiology and sensor design. Studies show that fluorinated boronic acids exhibit enhanced binding due to electron-withdrawing effects :

Binding Affinity Comparison :

| Boronic Acid | Binding Constant (Kₐ, M⁻¹) |

|---|---|

| Phenylboronic acid | 79 (with fructose) |

| Benzoboroxole | 606 (with fructose) |

| Fluorophenylboronic acid | ~300–400 (estimated) |

This interaction underpins applications in glycopeptide enrichment and glucose sensing .

Glycoprotein Analysis

Benzoboroxole-modified dendrimers (structurally related to fluorophenylboronic acids) achieved 4691 N-glycosylation site identifications in human cells via synergistic diol binding .

Antimicrobial Derivatives

Reduction of the Boc group yields primary amines, which were functionalized into quaternary ammonium salts showing sub-μM activity against Gram-positive bacteria.

Reaction Optimization Challenges

-

Low Yields in Dicoupling : Competing side reactions during sequential Suzuki couplings require precise stoichiometry and catalyst screening .

-

pH Sensitivity : Boronic acid-diol complexation efficiency drops at neutral pH, necessitating buffer optimization .

This compound’s versatility in cross-coupling, functional group interconversion, and biomolecular interactions makes it indispensable in medicinal chemistry and materials science. Ongoing research focuses on enhancing reaction selectivity and exploring novel applications in targeted drug delivery.

Scientific Research Applications

Drug Development

This compound plays a crucial role as an intermediate in synthesizing pharmaceuticals, especially for neurological disorders. Its structural similarity to amino acids allows it to participate effectively in drug design and development processes.

- Case Study : Research has shown that derivatives of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid can be utilized to create compounds that target specific receptors involved in neurological pathways, enhancing therapeutic efficacy against conditions such as Alzheimer's disease and Parkinson's disease .

The compound facilitates bioconjugation processes, allowing for the attachment of drugs to antibodies or other biomolecules. This capability enhances targeted delivery systems in cancer therapies.

- Application Example : In a study, researchers successfully conjugated this compound with monoclonal antibodies, significantly improving the specificity and efficacy of drug delivery to cancer cells .

Research in Neuroscience

The unique fluorophenyl group of this compound makes it valuable for investigating receptor interactions and signaling pathways within the nervous system. It aids in advancing our understanding of neuropharmacology.

- Case Study : Investigations into the binding affinity of this compound with neurotransmitter receptors revealed insights into potential therapeutic targets for neurodegenerative diseases .

Analytical Chemistry

In analytical chemistry, this compound is useful for developing methods to quantify amino acids in biological samples. This application is vital for nutritional studies and metabolic research.

- Research Findings : A study demonstrated that using this compound improved the sensitivity of assays designed to detect low-abundance amino acids in human serum samples, showcasing its utility in clinical diagnostics .

Organic Synthesis

Due to its ability to form stable complexes with diols, this compound is often used as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug delivery. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Electronic and Steric Effects

The reactivity of arylboronic acids in cross-coupling reactions is governed by substituent electronic and steric profiles. Below is a comparative analysis of key analogs:

Key Findings :

- Electron-withdrawing groups (e.g., F, CF₃) enhance transmetalation rates by polarizing the boron center .

- Steric bulk (e.g., Boc, CF₃) slows reactivity by hindering access to the catalyst’s active site .

- 2-Fluorophenylboronic acid outperforms phenylboronic acid in Ni-catalyzed reactions (Table 1, ), but the Boc-aminomethyl analog likely sacrifices speed for functional versatility.

Key Findings :

- 3-Aminophenylboronic acid exhibits exceptional affinity for sialic acid due to hydrogen bonding with the glycerol chain .

- The Boc group in this compound may sterically hinder interactions with diols, reducing binding efficiency compared to unprotected amines.

Biological Activity

3-(Boc-aminomethyl)-2-fluorophenylboronic acid is a boronic acid derivative that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, exploring its mechanisms, applications, and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 269.08 g/mol. It features a boronic acid group, which is essential for its reactivity with biological molecules, particularly those containing diols.

Target Interactions

this compound interacts with various biological targets through the formation of reversible covalent bonds with diols. This interaction leads to the formation of cyclic boronate esters, which can modulate enzymatic activities and influence biochemical pathways.

Biochemical Pathways

The compound is implicated in numerous biochemical pathways due to its broad reactivity. It can affect protein interactions, enzyme activities, and cellular signaling pathways, making it a valuable compound in drug development and biochemical research.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Enzyme Inhibition : Its ability to form stable complexes with enzymes suggests potential as an inhibitor in various metabolic pathways.

- Glycoproteomics Applications : The compound has been utilized to enhance glycopeptide enrichment methods, demonstrating its utility in analyzing low-abundance glycoproteins .

- Therapeutic Potential : Investigations into its role in boron neutron capture therapy (BNCT) highlight its potential application in cancer treatment.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Boc-aminomethyl)-3-fluorobenzeneboronic acid | Larger structure with additional carbon atoms | |

| 2-(N-Boc-aminomethyl)-4-fluorophenylboronic acid | Different positional isomer; variations in reactivity | |

| 2-(N-Boc-aminomethyl)-5-fluorophenylboronic acid | Similar structure but different fluorination position |

This table illustrates how the specific fluorination pattern and protective group of this compound influence its reactivity and applications.

Case Studies and Research Findings

- Enzyme Interaction Studies : A study demonstrated that this compound effectively inhibits certain enzymes by forming stable complexes with their active sites. This inhibition was quantified using IC50 values, showcasing its potential as a therapeutic agent.

- Glycoprotein Enrichment Methodology : Research highlighted the compound's role in enhancing glycopeptide capture from complex mixtures, significantly improving detection rates of low-abundance glycoproteins compared to traditional methods .

- Cancer Treatment Applications : Preliminary studies have shown that derivatives of this compound may enhance the efficacy of BNCT by selectively targeting tumor cells while sparing healthy tissues, indicating a promising avenue for cancer therapy.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are influenced by several factors:

- pKa Values : These affect the compound's solubility and permeability.

- Lipophilicity : Influences absorption and distribution within biological systems.

- Metabolic Stability : The presence of functional groups determines how quickly the compound is metabolized and eliminated from the body.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the Boc-protected aminomethyl group into fluorophenylboronic acid frameworks?

- The Boc group is typically introduced via nucleophilic substitution or reductive amination. For example, tert-butyl carbamate protection can be achieved using Boc-anhydride [(Boc)₂O] in the presence of a base (e.g., NaHCO₃) . Steric hindrance from the 2-fluoro substituent may require extended reaction times or elevated temperatures (40–60°C). Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is commonly used for purification, with monitoring via TLC or HPLC .

Q. How does the fluorine substituent influence the electronic and steric properties of phenylboronic acids in cross-coupling reactions?

- The 2-fluoro group exerts both inductive (-I) and ortho-directing effects, reducing electron density at the boron center and increasing Lewis acidity. This enhances reactivity in Suzuki-Miyaura couplings but may introduce steric challenges with bulky catalysts like Pd(PPh₃)₄. Comparative studies of fluorophenylboronic acids show that electron-withdrawing substituents lower pKa values (e.g., 3-F-phenylboronic acid: pKa ~8.5 vs. unsubstituted phenylboronic acid: ~9.5) .

Q. What analytical methods are critical for characterizing 3-(Boc-aminomethyl)-2-fluorophenylboronic acid?

- NMR : ¹⁹F NMR (δ ~-110 ppm for 2-F) and ¹¹B NMR (δ ~30 ppm for boronic acid) confirm substituent positions .

- FTIR : B-O stretches (~1340 cm⁻¹) and Boc carbonyl (C=O, ~1680 cm⁻¹) validate functional groups .

- X-ray crystallography : Resolves steric interactions between the Boc group and fluorine .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for substrates with steric hindrance from the Boc group?

- Catalyst selection : Bulky ligands (e.g., SPhos, XPhos) mitigate steric effects. Pd(OAc)₂ with XPhos achieves >80% yield in aryl chloride couplings .

- Solvent/base systems : Use polar aprotic solvents (DME/H₂O) with K₂CO₃ or CsF to stabilize boronate intermediates .

- Temperature : Reactions at 80–100°C improve conversion rates for hindered substrates (Table 1).

| Catalyst | Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | DME/H₂O | 85 | |

| PdCl₂(dppf) | - | THF/H₂O | 65 |

Q. How to resolve contradictory data on catalytic activity in different solvent systems?

- Contradictions arise from boronic acid hydration equilibria. In aqueous DME, the hydrated boronate (B(OH)₃⁻) dominates, reducing reactivity. Additives like LiCl (1–2 eq.) stabilize the trigonal planar boronic acid form, enhancing coupling efficiency . DFT studies on analogous compounds (e.g., 3-formylphenylboronic acid) show solvent polarity modulates charge distribution at boron, affecting transition-state energy .

Q. What strategies enable selective deprotection of the Boc group without compromising boronic acid integrity?

- Acidic conditions : TFA/DCM (1:1 v/v, 0°C to RT) selectively removes Boc while preserving the boronic acid. Avoid strong acids (HCl, H₂SO₄), which may hydrolyze B-O bonds .

- Enzymatic methods : Lipases (e.g., CAL-B) in pH 7–8 buffers achieve slow deprotection (~24–48 hr) but minimize side reactions .

Methodological Considerations

Q. How to address instability during storage?

- Store at 0–4°C under inert gas (Ar/N₂) to prevent oxidation. Lyophilization or formulation as a pinacol ester improves shelf life .

Q. What computational tools predict tautomeric equilibria and reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.